N-(2-oxo-1,3-dihydroindol-3-yl)acetamide
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Overview
Description
N-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions. One common method involves the acetylation of indole-2,3-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-oxo-1,3-dihydroindol-3-yl)acetic acid, while reduction could produce N-(2-hydroxy-1,3-dihydroindol-3-yl)acetamide.
Scientific Research Applications
N-(2-oxo-1,3-dihydroindol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein, which regulates cell cycle progression and triggers cell death . The compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
N-(2-oxo-1,3-dihydroindol-3-yl)acetamide can be compared with other indole derivatives, such as:
- N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
- N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-3-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,9H,1H3,(H,11,13)(H,12,14) |
InChI Key |
KIJWTGMEFOUTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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